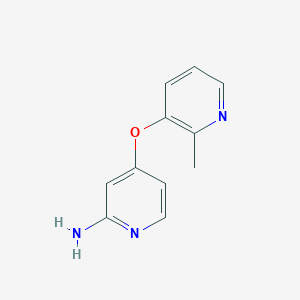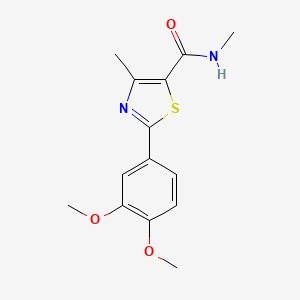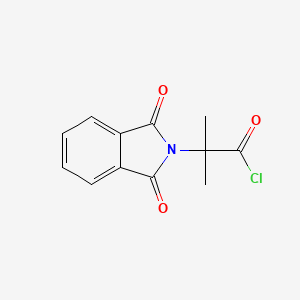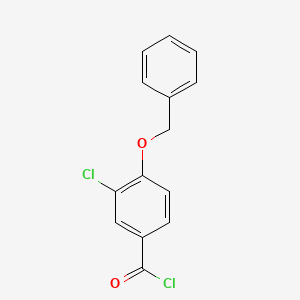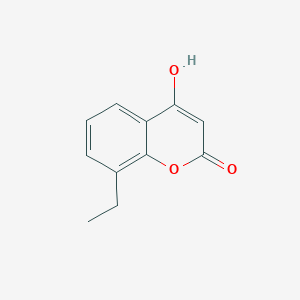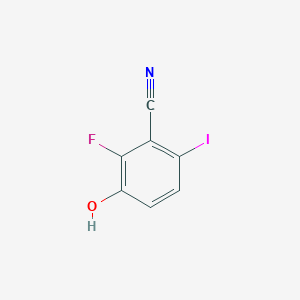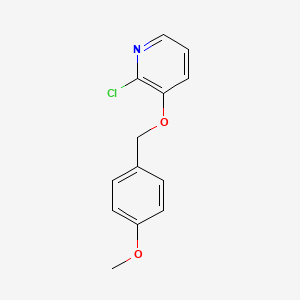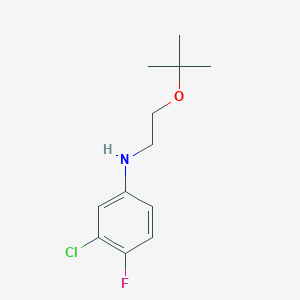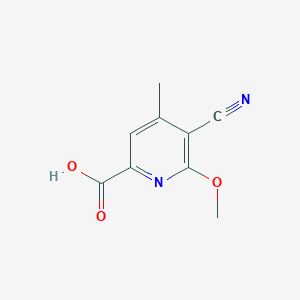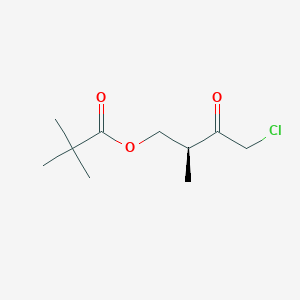![molecular formula C35H22N4O B8455128 2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole](/img/structure/B8455128.png)
2-[5-[6-(4-Carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole
描述
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is a complex organic compound that features a unique structure combining carbazole, bipyridine, and benzo[d]oxazole moieties. This compound is of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent thermal stability, charge transport properties, and electroluminescent characteristics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki coupling reaction, which involves the reaction of 4-(9H-carbazol-9-yl)phenylboronic acid with appropriate bipyridine and benzo[d]oxazole derivatives under palladium-catalyzed conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
化学反应分析
Types of Reactions
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds .
科学研究应用
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole has a wide range of scientific research applications, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electroluminescent properties.
Photovoltaics: Employed in the development of organic solar cells for efficient light absorption and charge transport.
Biological Probes: Utilized in fluorescence microscopy and imaging due to its strong fluorescence.
Medicinal Chemistry: Investigated for potential therapeutic applications, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. In OLEDs, the compound acts as a hole-transporting material, facilitating the movement of positive charges (holes) from the anode to the emitting layer. This enhances the efficiency and stability of the device . In biological applications, the compound’s fluorescence properties enable it to bind to specific biomolecules, allowing for imaging and detection .
相似化合物的比较
Similar Compounds
4-(9H-Carbazol-9-yl)phenylboronic Acid: Similar structure but lacks the bipyridine and benzo[d]oxazole moieties.
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains carbazole units but differs in the overall structure and properties.
2-(9H-Carbazol-9-yl)ethyl acrylate: Features carbazole but with different functional groups and applications.
Uniqueness
2-(6’-(4-(9H-carbazol-9-yl)phenyl)-3,3’-bipyridin-6-yl)benzo[d]oxazole is unique due to its combination of carbazole, bipyridine, and benzo[d]oxazole units, which confer distinct electronic and photophysical properties. This makes it particularly valuable in advanced materials for organic electronics and optoelectronics .
属性
分子式 |
C35H22N4O |
|---|---|
分子量 |
514.6 g/mol |
IUPAC 名称 |
2-[5-[6-(4-carbazol-9-ylphenyl)pyridin-3-yl]pyridin-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C35H22N4O/c1-4-10-32-27(7-1)28-8-2-5-11-33(28)39(32)26-17-13-23(14-18-26)29-19-15-24(21-36-29)25-16-20-31(37-22-25)35-38-30-9-3-6-12-34(30)40-35/h1-22H |
InChI 键 |
MMZMPJGAZDWWQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=NC=C(C=C5)C6=CN=C(C=C6)C7=NC8=CC=CC=C8O7 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
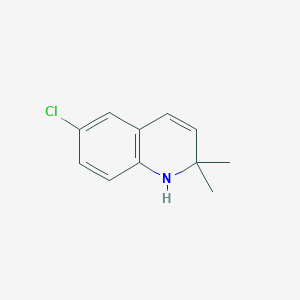
![N-[4-Nitro-3-(piperidin-1-yl)phenyl]acetamide](/img/structure/B8455055.png)
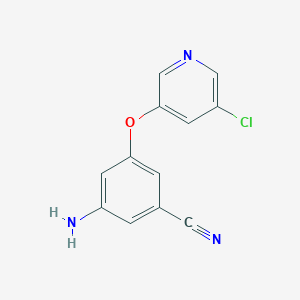
![1h-Pyrrolo[2,3-b]pyridine-5-methanol,2,3-dihydro-a-(4-methylphenyl)-](/img/structure/B8455061.png)
